Octopine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSCCDUAFEIOE-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946103 | |
| Record name | Octopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Octopine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
34522-32-2 | |
| Record name | Octopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34522-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Octopine Biosynthesis and Metabolic Pathways
Biosynthesis in Plant Tumors (T-DNA encoded)
The synthesis of octopine is not a natural plant process but is induced by Agrobacterium tumefaciens infection. The bacterium inserts a segment of its DNA, known as the T-DNA (transfer DNA), from its tumor-inducing (Ti) plasmid into the plant cell's genome. wikipedia.orgwikipedia.org This T-DNA carries the genes necessary for both tumor formation and the synthesis of specialized compounds called opines, such as this compound. wikipedia.orgscispace.com
Enzymatic Mechanism: Reductive Condensation of L-Arginine and Pyruvate (B1213749)
The core chemical reaction in this compound formation is the reductive condensation of two common cellular metabolites: the amino acid L-arginine and the keto acid pyruvate. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme this compound synthase (also known as this compound dehydrogenase or lysopine dehydrogenase). researchgate.netscispace.com
The enzymatic process follows a sequential binding order:
The cofactor NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) binds to the enzyme. researchgate.netresearchgate.net
This binding event facilitates the subsequent attachment of L-arginine. researchgate.netresearchgate.net
Finally, pyruvate binds to the enzyme-NADH-arginine complex. researchgate.netresearchgate.net
Once all substrates are bound, the enzyme catalyzes the condensation of L-arginine and pyruvate, with the simultaneous oxidation of NADH to NAD+. The resulting product is D-octopine. researchgate.net
| Component | Role in Biosynthesis |
| L-Arginine | Amino acid substrate |
| Pyruvate | Keto acid substrate |
| NADH | Reducing agent (cofactor) |
| This compound Synthase | Enzyme catalyst |
Role of T-DNA Encoded Opine Synthases/Dehydrogenases
The gene encoding the this compound synthase enzyme is located on the T-DNA segment of the bacterial Ti plasmid. scispace.comnih.gov When the T-DNA is integrated into the plant genome, the plant's own transcriptional and translational machinery expresses this bacterial gene. nih.gov The opine synthase genes carried by the Ti plasmids contain all the necessary signals for their expression in the plant cells, independent of the surrounding plant DNA. nih.gov This results in the production of a functional this compound synthase enzyme within the plant tumor cells, enabling the synthesis of this compound using the plant's pools of arginine and pyruvate. scispace.com Different strains of Agrobacterium can direct the synthesis of various opines, with the this compound and nopaline (B31955) types being the most extensively studied. frontiersin.org
Catabolism in Agrobacterium tumefaciens
The opines produced by the plant tumor are of no direct benefit to the plant. Instead, they serve as a specific and exclusive nutrient source for the inciting Agrobacterium. wikipedia.orgresearchgate.net
This compound Utilization as a Carbon, Nitrogen, and Energy Source for Bacterial Growth
Agrobacterium tumefaciens possesses genes on its Ti plasmid, separate from the T-DNA, that enable it to specifically recognize, import, and catabolize the opines produced by the tumor. frontiersin.orgnih.gov By metabolizing this compound, the bacterium gains a significant competitive advantage in the rhizosphere, as most other soil microbes cannot utilize these compounds. nih.gov this compound serves as a rich source of carbon, nitrogen, and energy, fueling the bacterium's growth and proliferation. wikipedia.orgnih.gov
| Nutrient | Provided by this compound Catabolism |
| Carbon | From the carbon skeletons of pyruvate and arginine |
| Nitrogen | From the amino and guanidinium (B1211019) groups of arginine |
| Energy | Released through the oxidation of the breakdown products |
Primary Degradation by this compound Oxidase (OoxAB operon) to Arginine and Pyruvate
The initial step in this compound catabolism within Agrobacterium is the reversal of its synthesis. This is accomplished by a membrane-bound enzyme complex called this compound oxidase. nih.gov This enzyme is encoded by the ooxA and ooxB genes, which are part of the this compound catabolism (occ) operon on the Ti plasmid. nih.gov
This compound oxidase catalyzes the oxidative cleavage of this compound, breaking it down into its original constituents: L-arginine and pyruvate. nih.gov Unlike the synthetic enzyme in the plant, this bacterial enzyme is an oxidase. The enzyme has a high affinity for this compound, with a Michaelis constant (Km) of approximately 1 mM. nih.gov
Downstream Catabolic Pathways of Arginine and Pyruvate
Once this compound is cleaved, the resulting L-arginine and pyruvate enter the bacterium's central metabolic pathways.
Arginine Catabolism : In Agrobacterium, arginine is primarily catabolized through the arginase-urease pathway. nih.govnih.gov
Arginase hydrolyzes arginine into ornithine and urea. nih.gov
Urease then breaks down urea into ammonia (B1221849) and carbon dioxide.
The resulting ornithine can be further metabolized, for instance, by conversion to proline via ornithine cyclodeaminase, an enzyme that can be encoded on the Ti plasmid. nih.gov
Pyruvate Catabolism : Pyruvate is a key metabolic intermediate and can be channeled into several pathways. Most commonly, it is converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA then enters the citric acid cycle (TCA cycle) for the complete oxidation to CO2, generating ATP and reducing equivalents (NADH and FADH2) for energy production.
Arginine Degradation via Arginase (ArcA) to Ornithine and Urea
The catabolism of arginine in the context of this compound metabolism is initiated by the enzyme arginase (ArcA). This manganese-containing enzyme catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.govresearchgate.net In organisms such as Agrobacterium tumefaciens, arginase plays a crucial role in nitrogen metabolism by providing a source of ornithine, which can be further metabolized. oup.com The activity of ArcA in Agrobacterium is significantly influenced by the available nitrogen source. For instance, in A. tumefaciens strain R10, ArcA activity is substantially higher in cells grown with arginine or this compound as the nitrogen source compared to those grown with ammonium. oup.com This enzymatic step is fundamental as it channels arginine, derived from the degradation of this compound, into pathways for the utilization of its carbon and nitrogen components. oup.comuniprot.org
The reaction catalyzed by Arginase is as follows:
L-Arginine + H₂O → L-Ornithine + Urea
This process is a key component of the broader metabolic strategy of organisms that utilize opines, allowing them to efficiently break down these compounds into usable metabolites. oup.com
Ornithine Conversion to Proline and Ammonia via Ornithine Cyclodeaminase (ArcB, Ocd)
Following the degradation of arginine, the resulting L-ornithine can be converted directly to L-proline and ammonia through the action of L-ornithine cyclodeaminase (OCD), also referred to as ArcB. nih.govwikipedia.org This enzyme is a member of the lyase family and specifically functions as an ammonia-lyase, cleaving a carbon-nitrogen bond. wikipedia.org The reaction is NAD⁺-dependent and involves an initial oxidative deamination of the α-amino group of L-ornithine, followed by cyclization to form an intermediate, Δ¹-pyrroline-2-carboxylate (Pyr2C). ebi.ac.uknih.gov This intermediate is then reduced to L-proline in an NADH-dependent step. ebi.ac.uknih.gov
L-Ornithine → L-Proline + NH₃
This direct conversion of ornithine to proline is a less common biosynthetic route for proline and has been identified in a limited number of bacteria, including Agrobacterium tumefaciens, Pseudomonas putida, and Clostridium sporogenes. nih.gov The mechanism involves the deprotonation of the α-amino nitrogen, facilitating a hydride transfer to NAD⁺. Subsequently, the δ-amino group is deprotonated, leading to a nucleophilic attack on the α-carbon, cyclization, and the eventual elimination of ammonia to form proline. ebi.ac.uk
Proline Oxidation to Glutamate (B1630785) via Proline Dehydrogenase (PutA)
The proline generated from ornithine can be further catabolized to glutamate, providing a source of carbon and nitrogen for the cell. This conversion is carried out by the multifunctional enzyme Proline Utilization A (PutA). nih.govjohnshopkins.edu PutA catalyzes a two-step oxidation of L-proline to L-glutamate. nih.gov
The first reaction is catalyzed by the proline dehydrogenase (PRODH) domain of PutA. This FAD-dependent step oxidizes proline to an intermediate, Δ¹-pyrroline-5-carboxylate (P5C), with the concomitant reduction of the flavin cofactor. nih.govplos.org This P5C intermediate then undergoes non-enzymatic hydrolysis to form L-glutamate-γ-semialdehyde (GSAL). nih.gov
The second step is catalyzed by the NAD⁺-dependent L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) domain of PutA, which oxidizes GSAL to L-glutamate. nih.gov This bifunctional nature of PutA, housing both dehydrogenase activities in a single polypeptide, is a notable feature of proline catabolism in several Gram-negative bacteria. nih.govjohnshopkins.edu
The sequential reactions are as follows:
L-Proline + FAD → Δ¹-pyrroline-5-carboxylate (P5C) + FADH₂
P5C + H₂O ⇌ L-Glutamate-γ-semialdehyde (GSAL)
GSAL + NAD⁺ + H₂O → L-Glutamate + NADH + H⁺
This pathway effectively links the catabolism of arginine-derived opines to central metabolism through the production of glutamate. researchgate.net
This compound Metabolism in Marine Invertebrates
Production during Anaerobic Glycolysis in Response to Strenuous Muscular Activity or Hypoxia
In many marine invertebrates, particularly molluscs, this compound serves as a key end product of anaerobic glycolysis, analogous to lactate (B86563) in vertebrates. nih.gov During periods of intense muscular activity or environmental hypoxia (low oxygen conditions), the demand for ATP exceeds the capacity of aerobic respiration. copernicus.orgresearchgate.net To compensate, glycolysis is upregulated. The terminal step of this anaerobic pathway is not the reduction of pyruvate to lactate, but rather the reductive condensation of pyruvate and arginine to form this compound. nih.gov This reaction is catalyzed by the enzyme this compound dehydrogenase (ODH). nih.govdlou.edu.cn
The accumulation of this compound has been observed in a variety of marine invertebrates under such stressful conditions. For example, in the chambered nautilus, Nautilus pompilius, this compound accumulates as a result of the activity of this compound dehydrogenase, which is used in place of lactate dehydrogenase. nih.gov Similarly, various species of bivalves, gastropods, and cephalopods exhibit high activities of ODH, especially in muscle tissues, which are prone to bursts of anaerobic work. plymsea.ac.uk The prevalence and activity of ODH often correlate with the lifestyle of the organism, with more active species generally showing higher ODH activity. researchgate.net
Contribution to ATP Regeneration and Maintenance of Energy Homeostasis under Anaerobiosis
The production of this compound plays a critical role in sustaining ATP production and maintaining energy homeostasis during anaerobic conditions. The reaction catalyzed by this compound dehydrogenase is crucial for regenerating NAD⁺ from the NADH produced during glycolysis. nih.gov
Pyruvate + Arginine + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O
The re-oxidation of NADH to NAD⁺ is essential for the continued operation of the glyceraldehyde-3-phosphate dehydrogenase step in glycolysis, allowing for the net production of ATP to continue even in the absence of oxygen. By preventing the accumulation of NADH and the subsequent inhibition of glycolysis, this compound formation ensures a continuous, albeit limited, supply of ATP to power essential cellular functions during periods of anaerobic stress. researchgate.net This metabolic strategy allows these marine invertebrates to survive temporary oxygen deprivation and to fuel bursts of muscular activity required for locomotion, feeding, and predator evasion. plymsea.ac.uk The this compound pathway is thus a vital adaptation for energy homeostasis in fluctuating oxygen environments. researchgate.net
Integration with Phosphagen Metabolism (Arginine Phosphate)
In many invertebrates, the primary reservoir of high-energy phosphate (B84403) for rapid ATP regeneration is arginine phosphate, analogous to creatine (B1669601) phosphate in vertebrates. During bursts of muscular work or under hypoxic conditions, such as in the mantle muscle of cephalopods like Sepia officinalis, arginine phosphate reserves are rapidly depleted. kenstoreylab.com This breakdown releases arginine, which becomes a substrate for this compound dehydrogenase, the enzyme responsible for this compound synthesis. kenstoreylab.comnih.gov This creates a direct link between the depletion of the primary phosphagen store and the synthesis of this anaerobic end product. kenstoreylab.com
The relationship between arginine phosphate and this compound is often inverse; as arginine phosphate levels fall, this compound concentrations rise. kenstoreylab.com This interplay is not merely sequential but also regulatory. Arginine phosphate, at concentrations found in resting muscle, acts as an inhibitor for several key glycolytic enzymes, including hexokinase and phosphofructokinase. kenstoreylab.com This inhibition effectively dampens the glycolytic rate when energy demands are low. As muscular activity commences and arginine phosphate is consumed, this inhibition is lifted, allowing for an increased glycolytic flux to meet the rising energy demand. kenstoreylab.com
The significant shifts in the concentrations of arginine phosphate and this compound between resting and active metabolic states suggest they are key regulators of metabolic rate in these muscle tissues. kenstoreylab.com
Relationship with Lactate Metabolism in Anaerobic End-product Accumulation
In vertebrate muscle, the end product of anaerobic glycolysis is lactate, generated by lactate dehydrogenase (LDH) to regenerate NAD+ from NADH. nih.gov However, in many marine invertebrates, including various mollusks, this role is fulfilled by this compound and this compound dehydrogenase (ODH). nih.govnih.gov These organisms often possess high activities of ODH and low activities of LDH, directing the metabolic flow towards this compound formation. nih.gov For instance, the chambered nautilus utilizes ODH to catalyze the reductive condensation of pyruvate (from glycolysis) and arginine, thereby regenerating NAD+ and producing this compound. nih.gov
This metabolic strategy avoids the significant drop in intracellular pH associated with lactic acid accumulation, as the production of this compound is a less acidifying process. The choice between lactate and this compound production appears to be determined by the relative activities of LDH and ODH within the muscle tissue. nih.gov Some species may even utilize both pathways to varying degrees. nih.gov This evolutionary divergence highlights this compound as a key adaptation for anaerobic energy production in the marine environment. capes.gov.br
| Metabolic End Product | Key Enzyme | Primary Substrates | Typical Organism Group | Primary Metabolic Advantage |
|---|---|---|---|---|
| This compound | This compound Dehydrogenase (ODH) | Pyruvate, Arginine | Marine Mollusks (e.g., Scallops, Cephalopods) | Maintains NAD+/NADH ratio with less impact on intracellular pH. |
| Lactate | Lactate Dehydrogenase (LDH) | Pyruvate | Vertebrates, some Crustaceans | Rapid regeneration of NAD+ for high-rate glycolysis. |
Proposed Role in Cytosolic Redox Balance and Intracellular Osmotic Pressure Regulation
The synthesis of this compound is intrinsically linked to maintaining cytosolic redox balance. By consuming NADH, the this compound dehydrogenase reaction is crucial for regenerating the NAD+ required to sustain glycolytic flux during anaerobic conditions. nih.gov This prevents the inhibition of glycolysis that would occur if NADH were to accumulate, ensuring continued ATP production when oxygen is scarce.
Potential Transport via Bloodstream and Use as Aerobic Substrate in Other Tissues
In invertebrates with open circulatory systems, the circulatory fluid is called hemolymph, which transports nutrients, hormones, and waste products throughout the body cavity (hemocoel). study.comwikipedia.org While the transport of lipids and hormones in hemolymph is well-documented, the specific mechanisms for this compound transport are less characterized. nih.govnih.gov However, it is proposed that this compound accumulated in muscle tissue during anaerobic exercise does not remain sequestered.
During the recovery period, as aerobic conditions are restored, this compound may be released from the muscle into the hemolymph. From there, it could be transported to other tissues with higher aerobic capacity, such as gills or digestive glands. In these tissues, this compound can be catabolized, reversing the synthesis reaction to yield pyruvate and arginine. The pyruvate can then enter the Krebs cycle for complete aerobic oxidation, providing a more efficient energy yield. This process would allow the organism to reclaim the energy stored in the this compound molecule, representing an efficient way to manage the oxygen debt incurred during anaerobic activity. kenstoreylab.com This metabolic shuttling prevents the sole reliance on in-situ oxidation within the muscle and distributes the metabolic load across different tissues.
Enzymology of Octopine Metabolism
Octopine Dehydrogenase (OcDH/ODH)
This compound dehydrogenase (EC 1.5.1.11), abbreviated as OcDH or ODH, is the key enzyme responsible for the metabolism of this compound. It is a member of the opine dehydrogenase family. In several marine invertebrates, such as the great scallop Pecten maximus, OcDH plays a role analogous to lactate (B86563) dehydrogenase in vertebrates, facilitating the maintenance of redox balance during anaerobic conditions by reoxidizing NADH produced during glycolysis. nih.gov
Catalytic Properties and Kinetic Mechanisms
The catalytic function of OcDH involves a reversible reaction that can proceed in either the direction of this compound synthesis or its oxidation, depending on the cellular metabolic state and environmental conditions such as pH.
L-Arginine + Pyruvate (B1213749) + NADH + H⁺ ⇌ D-Octopine + NAD⁺ + H₂O nih.gov
The this compound dehydrogenase enzyme family acts on the CH-NH substrate bond using either NAD⁺ or NADP⁺ as an acceptor. While NADH is a primary cofactor in the physiological context of anaerobic glycolysis in invertebrates, studies have shown that NADPH is the preferred cofactor for the enzyme.
The kinetic mechanism of OcDH from Pecten maximus has been a subject of detailed investigation, with the current consensus pointing towards a strictly ordered sequential mechanism. Initial studies proposed different models. One 1984 study, based on substrate and product inhibition patterns, suggested that after the initial binding of NADH, L-arginine and pyruvate bind in a random order. nih.gov For the reverse reaction, an ordered mechanism was proposed where NAD+ binds first, followed by D-octopine. nih.gov
However, more recent research employing structural biology and nuclear magnetic resonance (NMR) has provided evidence for a compulsory-order mechanism for this compound synthesis. researchgate.net The substrates bind to the enzyme in a defined sequence:
NADH binds first to the apoenzyme.
The binding of NADH induces a conformational change that creates the binding site for L-arginine .
The subsequent binding of L-arginine triggers a further conformational change, forming the specific binding site for pyruvate .
This ordered binding ensures that the reduction of pyruvate occurs only in the presence of L-arginine, thereby preventing the wasteful formation of lactate. nih.gov This sequential mechanism is crucial for the enzyme's specificity and efficiency. researchgate.net
Interactive Data Table: Kinetic Parameters of this compound Dehydrogenase from Pecten maximus
| Substrate/Cofactor | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) | Catalytic Rate Constant (k_cat) |
| This compound Synthesis | |||
| L-Arginine | 1.3 mM | - | - |
| Pyruvate | 0.4 mM | - | - |
| NADH | 0.02 mM | - | - |
| This compound Oxidation | |||
| D-Octopine | 1.1 mM | - | - |
| NAD⁺ | 0.16 mM | - | - |
Note: The data presented is compiled from various kinetic studies. Vₘₐₓ and k_cat values are often reported under specific and varied experimental conditions and are therefore not uniformly available for direct comparison in this table. The Kₘ values indicate the concentration of substrate at which the enzyme achieves half of its maximum velocity, reflecting the affinity of the enzyme for that substrate.
The reaction catalyzed by OcDH is highly stereoselective. Although the enzyme utilizes L-arginine, the condensation with pyruvate results exclusively in the formation of D-octopine, which possesses a D-configuration at the new chiral carbon center. This stereospecificity is a result of the precise architecture of the enzyme's active site. researchgate.net
The mechanism for achieving this involves a "molecular ruler" principle, where the active site's geometry constrains the substrates in a specific orientation. researchgate.net After the ordered binding of NADH and L-arginine, the pyruvate molecule is positioned such that the hydride transfer from the pro-S position of the NADH dihydronicotinamide ring occurs on only one face of the Schiff base intermediate formed between pyruvate and L-arginine. researchgate.net This directed hydride attack establishes the D-configuration of the resulting this compound.
The direction of the reaction catalyzed by this compound dehydrogenase is strongly influenced by the ambient pH. Kinetic studies on the enzyme from Pecten maximus have demonstrated distinct pH optima for the forward and reverse reactions.
This compound Synthesis (NADH Oxidation): The reductive condensation of L-arginine and pyruvate is favored under slightly acidic to neutral conditions, with an optimal pH of approximately 6.6 . nih.gov
This compound Oxidation (NAD⁺ Reduction): The oxidative cleavage of D-octopine is favored under alkaline conditions, with an optimal pH of around 9.6 . nih.gov
This pH dependence is physiologically relevant, as the accumulation of acidic end-products during intense anaerobic exercise would lower the intracellular pH, thus favoring the synthesis of this compound to regenerate NAD⁺ and sustain glycolysis.
Interactive Data Table: pH Optima for OcDH Reaction Directions
| Reaction Direction | Reactants | Products | Optimal pH |
| Forward (Synthesis) | L-Arginine, Pyruvate, NADH | D-Octopine, NAD⁺ | ~ 6.6 |
| Reverse (Oxidation) | D-Octopine, NAD⁺ | L-Arginine, Pyruvate, NADH | ~ 9.6 |
Structural Biology and Active Site Characterization
Bacterial this compound Oxidase
In bacteria such as Agrobacterium tumefaciens, the catabolism of this compound is carried out by this compound oxidase. researchgate.netnih.gov This enzyme system is distinct from the synthetic this compound dehydrogenase found in invertebrates. The genes for opine catabolism are located on the tumor-inducing (Ti) plasmid. wikipedia.org
This compound oxidase is a membrane-bound enzyme complex that requires two polypeptides, OoxA and OoxB, for its function. nih.gov It catalyzes the oxidative cleavage of this compound back to L-arginine and pyruvate. nih.gov This allows the bacterium to use this compound, which is produced by the infected plant tissue, as a source of carbon and nitrogen. wikipedia.org
Comparative studies with the related nopaline (B31955) oxidase from nopaline-type Agrobacterium strains reveal differences in substrate specificity. The this compound oxidase complex (OoxAB) is highly specific for this compound and shows very little activity with nopaline. nih.gov In contrast, the nopaline oxidase complex (NoxAB) can catabolize both nopaline and this compound. nih.gov Interestingly, the subunits from the two different oxidase complexes are interchangeable. Hybrid complexes, such as OoxB-NoxA and NoxB-OoxA, are active and can oxidize both substrates, indicating that both subunits contribute to defining the enzyme's substrate specificity. nih.gov
| Enzyme Complex | Primary Substrate | Activity with Other Substrate |
|---|---|---|
| This compound Oxidase (OoxAB) | This compound | Barely detectable with Nopaline |
| Nopaline Oxidase (NoxAB) | Nopaline | Active with this compound (Vmax ratio Nop:Oct ≈ 5:1) |
| Hybrid (OoxB-NoxA) | This compound & Nopaline | Oxidizes both at similar rates |
| Hybrid (NoxB-OoxA) | This compound & Nopaline | Oxidizes both at similar rates |
Role in Oxidative Degradation of this compound
The initial and committing step in the bacterial degradation of this compound is its oxidative cleavage. This reaction is catalyzed by a membrane-associated enzyme complex known as this compound oxidase or opine dehydrogenase. nih.govasm.orgplos.orgresearchgate.net This enzyme facilitates the breakdown of this compound into L-arginine and pyruvate. plos.orgscite.ai The genes responsible for this catabolic function, termed the occ (this compound catabolism) region, are located on the Ti plasmid of Agrobacterium. nih.govnih.gov
Research has shown that this opine oxidase system is complex, often requiring multiple polypeptide subunits for its function. scite.ai For instance, a flavin-containing opine dehydrogenase from Pseudomonas putida is composed of different α, β, and γ subunits and utilizes FAD, FMN, and a [2Fe-2S] iron-sulfur cluster as prosthetic groups. plos.org This class of enzymes acts on the CH-NH bond of the substrate and can use artificial electron acceptors to facilitate the dehydrogenase activity. plos.orgwikipedia.org Bacterial mutants that have a defective gene for this compound oxidase are unable to utilize this compound as a nutrient, confirming the enzyme's essential role in the catabolic pathway. asm.orgresearchgate.net
| Enzyme/Complex | Reaction Catalyzed | Products | Cellular Location | Cofactors/Prosthetic Groups | Genetic Locus |
|---|---|---|---|---|---|
| This compound Oxidase / Opine Dehydrogenase | Oxidative cleavage of this compound | L-Arginine and Pyruvate | Membrane-associated | NAD(P)+, FAD, FMN, [2Fe-2S] | occ region of Ti Plasmid |
Properties and Challenges in Purification
The enzymes involved in this compound degradation possess distinct biochemical properties but also present significant challenges for purification.
Properties: this compound dehydrogenase is classified as an oxidoreductase that specifically targets the CH-NH bond in its substrate. wikipedia.orgnih.gov It utilizes NAD+ or NADP+ as a cofactor, often showing a preference for NADPH. wikipedia.org Like many enzymes, its activity is sensitive to environmental conditions such as temperature and pH, with optimal activity typically observed between 25°C and 45°C. infinitabiotech.com These enzymes can be complex multi-subunit proteins, as seen with the heterotrimeric structure of the opine dehydrogenase from Pseudomonas putida. plos.org
Challenges in Purification: A primary challenge in studying these enzymes is their inherent instability and their association with the bacterial membrane, which complicates isolation and purification procedures. plos.orgnih.gov The purification process must often be rapid to prevent loss of activity. nih.gov Standard protein purification protocols for these enzymes involve multiple steps, including cell disruption via methods like sonication, followed by differential centrifugation to separate soluble and membrane-bound fractions. asm.org Further purification often requires a combination of chromatographic techniques, such as chemical precipitation, DEAE-cellulose chromatography, gel filtration, and affinity chromatography. nih.govnih.gov
| Property / Challenge | Description | References |
|---|---|---|
| Enzyme Class | Oxidoreductase | wikipedia.orgnih.gov |
| Cofactor Preference | Prefers NADPH, but also uses NADH | wikipedia.org |
| Stability | Generally unstable; sensitive to heat and pH | infinitabiotech.comnih.gov |
| Purification Challenge | Membrane-associated nature makes purification difficult | plos.org |
| Purification Methods | Chromatography (DEAE-Cellulose, Gel, Affinity), Centrifugation | nih.govnih.gov |
Other Associated Enzymes in Bacterial Catabolism
Following the initial breakdown of this compound, the resulting L-arginine is channeled into a catabolic pathway involving several other key enzymes to produce metabolites that can enter central metabolism.
Arginase
The L-arginine produced from this compound degradation is further metabolized by the enzyme arginase (EC 3.5.3.1). plos.orgoup.com Arginase is a crucial enzyme that hydrolyzes L-arginine to yield L-ornithine and urea. oup.com In Agrobacterium, this enzyme is essential for the catabolism of both this compound and arginine. nih.gov Unlike this compound oxidase, the genes for arginase are typically located on the bacterial chromosome rather than the Ti plasmid. nih.gov The expression of arginase is often inducible and is upregulated in the presence of its substrate, arginine, or its product, ornithine. nih.govresearchgate.net
Ornithine Cyclodeaminase
The L-ornithine generated by arginase is subsequently converted to L-proline by ornithine cyclodeaminase (OCD; EC 4.3.1.12). nih.govnih.gov This enzyme catalyzes an unusual reaction involving the deamination and cyclization of L-ornithine. asm.orgwikipedia.org The gene encoding OCD (ocd) is found on the this compound Ti plasmid as part of the occ region and its expression is induced by this compound. nih.govnih.gov OCD belongs to the lyase family and requires NAD+ as a cofactor for its activity. wikipedia.org While the properties of OCD from this compound-catabolizing strains are similar to those from nopaline-catabolizing strains, there are notable differences in their regulation by L-arginine, L-proline, and the NAD+/NADH ratio. nih.govasm.org
Proline Dehydrogenase
The final step in this specific catabolic branch is the degradation of proline to glutamate (B1630785), a reaction catalyzed by proline dehydrogenase (PRODH). nih.gov In many bacteria, PRODH is the first of two enzymatic activities found in a single bifunctional protein known as Proline Utilization A (PutA). researchgate.net The PRODH domain uses an FAD cofactor to oxidize proline to an intermediate, which is then converted to glutamate by the second domain. researchgate.net The identification of a gene required for proline degradation confirms its role in the complete catabolism of this compound to glutamate in Agrobacterium tumefaciens. nih.gov This allows the bacterium to fully utilize the carbon and nitrogen stored in the proline molecule derived from this compound. nih.govnih.gov
Biological Roles and Physiological Significance
In Plant-Bacterium Interactions (Crown Gall Disease)
Octopine is a central molecule in the pathogenesis of crown gall disease, a neoplastic condition affecting a wide range of dicotyledonous plants. The disease is caused by the soil bacterium Agrobacterium tumefaciens, which has evolved a sophisticated mechanism to genetically engineer its host plant for its own benefit. This interaction is governed by a set of genes located on a large tumor-inducing (Ti) plasmid. nih.gov
The "Opine Concept" as a Nutritional Strategy for Agrobacterium
The "opine concept" is a cornerstone of understanding the Agrobacterium-plant relationship. nih.gov It posits that the bacterium genetically modifies the plant cell to produce and secrete unique compounds called opines, which the bacterium can then exclusively use as a source of carbon, nitrogen, and sometimes phosphorus. nih.govnih.gov A. tumefaciens achieves this by transferring a specific segment of its Ti plasmid, known as the T-DNA, into the plant's genome. researchgate.netmdpi.com
Once integrated, genes on the T-DNA, such as the this compound synthase (ocs) gene, direct the synthesis of this compound from plant metabolites. researchgate.net The Ti plasmid also carries genes for the catabolism of the specific opine it induces. nih.govresearchgate.net For instance, strains that induce this compound-producing tumors also possess the necessary genes to import and break down this compound. kenstoreylab.comnih.gov This creates a specialized ecological niche, providing the pathogenic bacteria with a private food source that other soil microbes cannot readily utilize, thus promoting the growth and proliferation of the Agrobacterium population around the tumor site. nih.govfrontiersin.org
Opine-Mediated Horizontal Transfer of Ti Plasmids as a Driver of Pathogenicity
Beyond serving as a nutrient, this compound plays a crucial role as a signaling molecule that promotes the horizontal transfer of the Ti plasmid between bacterial cells. nih.gov The presence of this compound in the tumor environment induces the expression of the tra genes on the Ti plasmid, which are responsible for bacterial conjugation. nih.gov
This compound as a Chemoattractant and Signal for Agrobacterium
Agrobacterium tumefaciens exhibits chemotaxis, or directed movement, towards chemical signals released by wounded plants, which is the initial step in the infection process. In addition to these wound signals, opines like this compound themselves can act as chemoattractants for the bacteria. nih.gov The Ti plasmid contains genes that are involved in chemotaxis towards their corresponding opines. nih.gov This ensures that once a tumor is established and begins producing this compound, nearby motile agrobacteria are attracted to this nutrient-rich environment, facilitating further colonization of the host plant.
Influence on Tumorigenesis and Bacterial Virulence
The synthesis of this compound is intrinsically linked to the process of tumorigenesis. The T-DNA, which carries the this compound synthase gene, also contains oncogenes that code for the synthesis of plant hormones like auxins and cytokinins. researchgate.netnih.gov The overproduction of these hormones by the transformed plant cells leads to uncontrolled cell division and the formation of the characteristic crown gall tumor. nih.govresearchgate.net
The type of opine produced is determined by the specific strain of A. tumefaciens and the type of Ti plasmid it carries (e.g., this compound-type or nopaline-type plasmids). nih.govscispace.com The ability to utilize this compound is a key virulence-associated trait encoded by the Ti plasmid. researchgate.net Mutants of A. tumefaciens that are unable to catabolize this compound can still be virulent and induce tumors, but their ability to thrive in the tumor environment is compromised. scispace.comresearchgate.net Therefore, while this compound synthesis is a result of tumorigenesis, the complete system of opine synthesis by the plant and its catabolism by the bacterium is a major driver of the pathogen's virulence and ecological success.
Impact on Host Plant Metabolism and Phenotype
The genetic transformation of host plant cells by A. tumefaciens has a profound impact on the plant's metabolism and phenotype. The most obvious phenotypic change is the formation of a tumor, which acts as a metabolic sink, diverting the plant's resources towards its growth and the synthesis of opines. nih.gov This redirection of metabolites, such as arginine and pyruvate (B1213749), to produce this compound represents a significant alteration of the host's primary metabolic pathways. The continuous drain of nutrients to support the tumor and the colonizing bacteria can weaken the host plant.
In Marine Invertebrate Stress Physiology and Locomotor Activity
In stark contrast to its role as a mediator of parasitism in plants, this compound functions as a crucial metabolite in the stress physiology of many marine invertebrates, particularly molluscs like scallops, squid, and the chambered nautilus. nih.govresearchgate.net Here, this compound is an end product of anaerobic glycolysis, analogous to lactate (B86563) in vertebrate muscle. nih.govresearchgate.net
During periods of high energy demand, such as burst locomotor activity (e.g., escape swimming in scallops) or exposure to hypoxic (low oxygen) conditions, aerobic metabolism cannot supply ATP quickly enough. The animal's muscles then rely on anaerobic glycolysis to generate ATP. A critical step in sustaining glycolysis is the re-oxidation of NADH to NAD⁺. In vertebrates, this is accomplished by lactate dehydrogenase, which reduces pyruvate to lactate. However, many marine invertebrates lack significant lactate dehydrogenase activity. researchgate.net
Instead, they utilize opine dehydrogenases, such as this compound dehydrogenase. nih.gov This enzyme catalyzes the reductive condensation of pyruvate (the end product of glycolysis) with the amino acid arginine, using NADH as the reducing agent, to produce this compound and regenerate NAD⁺. researchgate.net
The accumulation of this compound serves several physiological purposes:
Redox Balance: Its primary role is to maintain the cytosolic NADH/NAD⁺ ratio, allowing glycolysis to continue producing ATP under anaerobic conditions. nih.govkenstoreylab.com
pH Buffering: Unlike lactate, which is a strong acid and can cause a significant drop in intracellular pH (acidosis), opines are weaker acids. Their production helps to avoid drastic changes in cellular pH, allowing muscles to function for longer periods during intense activity. kenstoreylab.com
Metabolic Reserve: this compound is not excreted from the cell. kenstoreylab.com Once normoxic conditions return, it can be re-oxidized back to pyruvate and arginine, which can then be channeled back into aerobic metabolism. kenstoreylab.com
Different tissues may have distinct forms of this compound dehydrogenase tailored to specific functions. For example, the "fast" adductor muscle of scallops, used for swimming, is geared for rapid this compound synthesis, while other tissues may have enzyme isoforms better suited for oxidizing this compound during recovery. This metabolic strategy is a key adaptation that enables the high-energy lifestyles and survival of these invertebrates in often-unpredictable marine environments.
Data Tables
Anaerobic Glycolysis: A Comparison
| Feature | Vertebrate Muscle | Marine Mollusc Muscle |
| Primary Anaerobic Pathway | Lactic Acid Fermentation | Opine Fermentation |
| Key Enzyme | Lactate Dehydrogenase (LDH) | This compound Dehydrogenase (ODH) |
| Substrates | Pyruvate, NADH | Pyruvate, Arginine, NADH |
| End Product | Lactate, NAD⁺ | This compound, NAD⁺ |
| Impact on Intracellular pH | Significant decrease (acidosis) | Minimal decrease |
| Fate of End Product | Converted back to pyruvate or released into bloodstream | Retained in cell and re-oxidized to pyruvate and arginine upon recovery |
Metabolic Adaptations to Functional and Environmental Hypoxia
In many marine invertebrates, the synthesis of this compound represents a critical metabolic adaptation to conditions of low oxygen availability (hypoxia) or the complete absence of oxygen (anoxia). During periods of intense muscular activity or when environmental oxygen levels decline, the demand for ATP exceeds the capacity of aerobic respiration. Consequently, these organisms switch to anaerobic glycolysis to sustain energy production.
In contrast to vertebrates where lactate is the primary end-product of anaerobic glycolysis, many molluscs utilize this compound as a terminal glycolytic product. This is achieved through the action of the enzyme this compound dehydrogenase (ODH), which catalyzes the reductive condensation of pyruvate (a product of glycolysis) and arginine to form this compound. This reaction regenerates NAD+ from NADH, which is essential for the continued operation of glycolysis and the net production of ATP.
Studies on the cuttlefish, Sepia officinalis, have shown that blood this compound levels become elevated during hypoxic stress, while glucose concentrations decline. During recovery, this compound is rapidly cleared from the blood as glucose levels rise, suggesting that this compound produced in muscle tissue can be transported via the bloodstream to other tissues. There, it can be used as an aerobic substrate or as a precursor for gluconeogenesis, highlighting a metabolic cycle analogous to the Cori cycle in vertebrates.
Role in Sustaining Short Bursts of Strenuous Muscular Activity
This compound metabolism is fundamental in providing the necessary energy for short, intense bursts of muscular activity, such as those required for prey capture, escape from predators, and jet propulsion in cephalopods. These activities are energetically demanding and rapidly deplete cellular ATP reserves. The creatine (B1669601) phosphate (B84403)/creatine kinase system provides the initial, immediate source of ATP, but this is quickly exhausted. Subsequently, anaerobic glycolysis, culminating in the formation of this compound, becomes the primary pathway for rapid ATP regeneration.
The high activity of this compound dehydrogenase in the muscle tissues of these animals facilitates a high flux through the glycolytic pathway, allowing for the rapid production of ATP without the accumulation of lactate. This is particularly important for active predators like cephalopods.
Contributions to Acid-Base Regulation and Proton Buffering during Anaerobiosis
The production of this compound, as opposed to lactate, during anaerobic metabolism has significant implications for intracellular acid-base balance. The accumulation of lactate during intense exercise in vertebrates leads to a decrease in intracellular pH (acidosis), which can inhibit enzyme function and contribute to muscle fatigue.
The synthesis of this compound from pyruvate and arginine is a process that consumes a proton, thereby mitigating the drop in intracellular pH that would otherwise occur during anaerobic glycolysis. While marine invertebrates possess other mechanisms to buffer against acidosis, such as the mobilization of calcium carbonate from their shells, the this compound pathway inherently contributes to proton buffering at the cellular level. By preventing the accumulation of acidic end-products like lactate, this compound formation helps to maintain a more stable intracellular environment, allowing for prolonged periods of anaerobic activity. However, during prolonged hypoxia or anoxia, other metabolic acids can still accumulate, leading to a net decrease in intracellular pH.
Species-Specific Metabolic Profiles and Tolerance to Oxygen Deficiency
The reliance on this compound as an anaerobic end-product varies among different species of marine invertebrates, reflecting their specific metabolic adaptations and tolerance to hypoxia.
Cephalopods , such as the chambered nautilus (Nautilus pompilius), squid, and octopus, are active predators with high metabolic rates. They exhibit a strong dependence on this compound metabolism to fuel burst locomotion. In these species, this compound dehydrogenase activity is particularly high in muscle tissues.
Bivalves , such as mussels (Mytilus edulis) and clams, are generally more sessile and have lower metabolic rates than cephalopods. They are often exposed to fluctuating oxygen levels in intertidal and estuarine environments. While this compound production is an important anaerobic pathway in many bivalves, they also utilize other anaerobic strategies, including the production of succinate, propionate, and alanine. The specific end-products accumulated can depend on the duration of the hypoxic event and the season. The ability to utilize multiple anaerobic pathways contributes to their remarkable tolerance to prolonged periods of oxygen deprivation.
Comparative Metabolic Strategies in Cephalopods and Bivalves during Hypoxia
| Characteristic | Cephalopods (e.g., Octopus, Squid) | Bivalves (e.g., Mussels, Clams) |
|---|---|---|
| Primary Anaerobic End-Product | This compound | This compound, Succinate, Propionate, Alanine |
| Metabolic Rate | High | Low |
| Hypoxia Tolerance | Moderate, adapted for short bursts of anaerobiosis | High, adapted for prolonged periods of anaerobiosis |
| Key Enzyme | High levels of this compound Dehydrogenase (ODH) in muscle | Variable levels of ODH and other enzymes for mixed anaerobic fermentation |
Developmental Stage-Specific Metabolic Capacities
The metabolic machinery of marine invertebrates is not static throughout their life cycle. Developmental changes in metabolic capacity are evident, particularly in species with distinct larval stages.
In the common octopus, Octopus vulgaris, the paralarvae undergo a significant metabolic shift as they develop. nih.gov In the early stages post-hatching, they rely on endogenous yolk reserves. nih.gov As these reserves are depleted and the paralarvae become more dependent on capturing live prey, there is a notable increase in their anaerobic metabolic capacity. nih.gov This is characterized by a rise in the activity of this compound dehydrogenase, reflecting a greater reliance on anaerobic glycolysis to support the energetic demands of active swimming and prey capture. nih.gov This developmental shift underscores the importance of this compound metabolism for the survival and growth of young octopuses in the planktonic environment. nih.gov
Potential as Biomarker for Stress or Nutritional Imbalance
In studies of Octopus vulgaris paralarvae, it has been observed that nutritional deficiencies and imbalances are major contributors to high mortality rates in culture. nih.govresearchgate.net The metabolic profiles, including the activity of enzymes involved in both anaerobic (like this compound dehydrogenase) and aerobic metabolism, can reflect the nutritional status of the paralarvae. nih.gov For instance, an unusually high reliance on anaerobic metabolism, which would be indicated by elevated this compound dehydrogenase activity, might suggest that the diet is not adequately supporting aerobic energy production. While not yet a routinely used biomarker, monitoring key metabolic pathways, including this compound metabolism, holds promise for assessing the health and welfare of cultured marine invertebrates. nih.gov
Ecological and Evolutionary Dimensions
Ecological Interactions within the Plant Tumorsphere
The production of octopine within the crown gall tumor, a niche constructed by Agrobacterium tumefaciens, establishes a unique ecological environment. This "tumorsphere" becomes a focal point for intense microbial interactions centered around the utilization of this specific resource.
Inter- and Intraspecific Competition for this compound Resources among Microorganisms
The release of this compound into the tumorsphere and surrounding rhizosphere creates a specialized nutritional niche that fosters competition among microorganisms capable of its catabolism. This competition occurs both between different species (interspecific) and among different strains of the same species (intraspecific).
Agrobacterium tumefaciens, the instigator of the tumor, faces significant competition for the very resource it engineers. Studies have shown that other soil bacteria, particularly from the genus Pseudomonas, can also utilize this compound as a carbon and nitrogen source. In chemostat experiments, this compound-catabolizing Pseudomonas fluorescens strains were shown to outcompete virulent this compound-type A. tumefaciens strains for this compound, suggesting that under certain field conditions, these pseudomonads could succeed the initial infectious agrobacteria around crown galls. This competitive success is sometimes attributed to the production of antibiotics by the pseudomonads.
Intraspecific competition is also prevalent. Different strains of Agrobacterium, some virulent and some avirulent, may harbor Ti plasmids or other plasmids that confer the ability to catabolize this compound. This leads to direct competition for the opine pool within the tumor. An avirulent, opine-catabolizing strain can coexist and compete with the virulent, tumor-inducing strain, highlighting that the opines produced are a "public good" accessible to any microbe with the requisite catabolic genes.
| Competing Microorganisms | Context of Competition | Competitive Mechanisms/Observations |
| Pseudomonas fluorescens vs. Agrobacterium tumefaciens | Chemostat dual cultures with this compound as limiting nutrient. | P. fluorescens consistently dominated over A. tumefaciens. Antagonism observed, potentially involving antibiotic secretion by Pseudomonas. |
| Rhizobium meliloti vs. Agrobacterium tumefaciens | Comparison of this compound uptake systems. | Both species possess a similar inducible uptake system for this compound and octopinic acid, suggesting potential for direct competition for uptake. nih.gov |
| Virulent vs. Avirulent Agrobacterium strains | Colonization of the plant tumor. | Avirulent strains possessing opine catabolism plasmids can compete with the virulent strain for the opine resources produced by the tumor. |
Selective Pressures Driving the "Opine Concept" and Agrobacterium Lifestyle
The "opine concept" is a central tenet of the Agrobacterium-plant interaction. It posits that by genetically engineering plant cells to produce opines, Agrobacterium creates a selective environment that favors its own proliferation. The opines, which are largely unusable by the host plant and most other microorganisms, serve as a specific source of carbon, nitrogen, and sometimes sulfur for the agrobacteria that carry the corresponding opine catabolism genes on their Ti plasmid. mdpi.com
This strategy of niche construction provides a powerful selective advantage. The presence of opines improves the competitiveness of opine-catabolizing bacteria at the expense of those unable to use them. This ensures the maintenance and dissemination of the Ti plasmid among the agrobacterial population colonizing the host plant. Experimental evidence has demonstrated that in opine-rich environments, such as the rhizosphere of opine-producing transgenic plants, the population of opine-utilizing bacteria is significantly higher than in the rhizosphere of wild-type plants. nih.gov This confirms that opine production exerts a strong selective pressure, favoring the growth and survival of the pathogenic Agrobacterium.
However, the opine concept alone does not fully explain Agrobacterium's success. The bacterium's ability to survive stresses within the tumor, such as plant defense responses and hypoxic conditions, and to outcompete other microbes through various mechanisms, are also critical components of its lifestyle. nih.gov
Impact of this compound on Rhizosphere Microbial Community Dynamics
The release of this compound from crown gall tumors or the roots of transgenic opine-producing plants significantly alters the microbial community dynamics in the rhizosphere. The rhizosphere is the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms. Normally, the composition of the rhizosphere microbial community is determined by a complex interplay of factors, including plant species, soil type, and the profile of root exudates like sugars and amino acids. oup.comfrontiersin.org
When this compound is introduced into this environment, it acts as a powerful selective agent. It enriches the microbial population with organisms that possess the genetic machinery to degrade it. Studies using transgenic plants engineered to produce opines have shown that the density of opine-utilizing bacteria in their rhizospheres is 30 to 1,000 times higher than in the rhizospheres of unmodified plants. nih.gov This demonstrates a distinct trophic bias. Interestingly, this enrichment is not limited to the specific opine being produced; for example, plants producing nopaline (B31955) were also found to have significantly more this compound-utilizing bacteria in their rhizosphere compared to wild-type plants. nih.gov
This selective enrichment indicates that this compound fundamentally restructures the microbial community, favoring a specialized subset of bacteria. This effect appears to be long-term and independent of the plant species or soil origin, highlighting the potent influence of this single class of molecules on microbial ecology. nih.gov
Evolutionary Dynamics of Agrobacterium Ti Plasmids
The Tumor-inducing (Ti) plasmids of Agrobacterium are central to its pathogenic lifestyle and are products of a dynamic evolutionary history. These large plasmids are considered evolutionary mosaics, composed of both conserved and highly variable sequences, indicating a history marked by significant horizontal gene transfer, deletions, and other genetic rearrangements. copernicus.org
Ti plasmids are broadly classified based on the type of opine they encode for synthesis and catabolism, such as this compound-type, nopaline-type, and agropine-type. frontiersin.org Detailed comparison between this compound-type (e.g., pTiA6) and nopaline-type (e.g., pTiC58) Ti plasmids reveals that they did not evolve from a common ancestor through gradual mutations. Instead, they share distinct regions of high DNA homology embedded within otherwise non-homologous regions. copernicus.org This mosaic structure suggests that Ti plasmids have acquired functional blocks of genes, such as those for opine metabolism, virulence (vir genes), and conjugation, from various sources over evolutionary time.
The opine system itself is a key driver in the evolution of Ti plasmids. The genes for opine synthesis (transferred to the plant via the T-DNA) and opine catabolism (retained by the bacterium) are coordinately regulated and located on the Ti plasmid. nih.gov This tight linkage ensures that the plasmid which confers the ability to create the nutritional niche also provides the means to exploit it. Furthermore, opines like this compound can act as signaling molecules, inducing the conjugative transfer of the Ti plasmid to other agrobacteria. This mechanism facilitates the spread of the plasmid within the bacterial population, ensuring the propagation of this successful parasitic strategy.
Evolutionary Adaptations of Marine Invertebrate Energy Metabolism
This compound plays a crucial role in the energy metabolism of numerous marine invertebrates, particularly mollusks and cephalopods. Its function is analogous to that of lactate (B86563) in vertebrates, serving as an end product of anaerobic glycolysis.
Adaptation to Hypoxic Environments and High Locomotor Demands
Many marine invertebrates inhabit environments prone to periods of low oxygen (hypoxia), such as intertidal zones, or experience intense, short-term energy demands during activities like burst swimming. researchgate.netcopernicus.org In these situations, aerobic respiration cannot meet the ATP demand, forcing a reliance on anaerobic glycolysis.
In vertebrate muscle, the final step of anaerobic glycolysis involves the enzyme lactate dehydrogenase (LDH), which reduces pyruvate (B1213749) to lactate, thereby reoxidizing NADH to NAD⁺. This regeneration of NAD⁺ is essential for glycolysis to continue. In many marine invertebrates, this role is filled by this compound dehydrogenase (ODH). nih.gov ODH catalyzes the reductive condensation of pyruvate and arginine to form this compound, also regenerating NAD⁺ in the process. nih.gov
| Enzyme | Reaction | Organism Group | Role in Anaerobiosis |
| Lactate Dehydrogenase (LDH) | Pyruvate + NADH + H⁺ ↔ Lactate + NAD⁺ | Vertebrates | Regenerates NAD⁺ for glycolysis, producing lactate. |
| This compound Dehydrogenase (ODH) | Pyruvate + Arginine + NADH + H⁺ ↔ this compound + NAD⁺ + H₂O | Marine Invertebrates (e.g., Mollusks) | Regenerates NAD⁺ for glycolysis, producing this compound. researchgate.netnih.gov |
Co-evolution of Haemocyanin Function and this compound Formation
The evolution of this compound formation as a key component of anaerobic metabolism in cephalopods is intricately linked to the function of their respiratory pigment, haemocyanin. Haemocyanin is a copper-containing protein that transports oxygen in the hemolymph of many molluscs and arthropods. nih.govresearchgate.net
The oxygen-binding affinity of haemocyanin is sensitive to changes in pH, a phenomenon known as the Bohr effect. cambridge.org During anaerobic metabolism, the production of acidic end products would typically lower the pH of the blood, reducing the oxygen-carrying capacity of haemocyanin. However, the formation of this compound is a process that generates fewer protons compared to the production of lactate in vertebrates. cambridge.org This is because this compound is a much weaker acid than lactic acid. cambridge.org
This biochemical adaptation allows cephalopods to engage in bursts of anaerobic activity with a less severe impact on their blood pH. nih.gov The minimal change in pH helps to maintain the oxygen-binding efficiency of haemocyanin, ensuring that oxygen can still be effectively loaded at the gills and delivered to tissues. nih.govcambridge.org This suggests a co-evolutionary relationship where the development of a less acidifying anaerobic pathway (this compound formation) was advantageous for organisms relying on a pH-sensitive respiratory pigment like haemocyanin. This coordination between metabolic and respiratory physiology is likely a key factor in the evolutionary success and active lifestyle of cephalopods. nih.gov
Advanced Research Methodologies and Analytical Approaches
Quantitative and Qualitative Analysis of Octopine and Related Metabolites
Accurate quantification and qualitative identification of this compound and its associated metabolites are crucial for understanding their biological roles and diagnostic applications.
HPLC is a widely utilized and versatile technique for the analysis of opines, including this compound, offering robust separation capabilities. researchgate.net
A highly sensitive fluorimetric method for this compound determination involves pre-column derivatization, which enhances its detectability. This technique is based on the formation of a fluorescent derivative of this compound with benzoin, followed by separation using a reversed-phase HPLC column. This method demonstrates superior sensitivity, with a minimum detection limit of 5 pmol, and excellent reproducibility compared to traditional electrophoresis or colorimetric methods. jasco-global.com Another effective approach for imine-linked opines, such as this compound, employs 4-fluoro-7-nitrobenzoxadiazole (NBD-F) derivatization, yielding on-column detection limits ranging from 0.1 pmol to 5 pmol. researchgate.net Pre-column derivatization is generally advantageous for amino acid analysis due to its simplified system configuration, broad selection of derivatization reagents, and high sensitivity. researchgate.net
Thin-layer chromatography (TLC) is employed for opine analysis, often in conjunction with biosensor strains to enhance specificity and visualization. For this compound detection, reverse-phase TLC plates are developed and then overlaid with a suspension containing this compound-specific biosensor strains, such as Agrobacterium tumefaciens 15955 ooxB-lacZY, in an appropriate agar (B569324) medium like ABMX-gal. biologists.comresearchgate.net The presence of this compound in plant tumor tissues induced by A. tumefaciens 15955 is indicated by a visible blue coloration exhibited by the this compound-based biosensor (15955 ooxB-lacZY). This biosensor demonstrates high specificity, responding exclusively to tissues infected by this compound-producing strains. researchgate.net Retardation factors (Rf values) can be determined for this compound, with an Rf value of approximately 0.4 reported for this compound under specific TLC conditions. biologists.comresearchgate.net
Table 1: Representative Retardation Factor (Rf) for this compound in TLC
| Compound | Rf Value (approx.) | Biosensor Strain | Detection Method | Reference |
| This compound | 0.4 | 15955 ooxB-lacZY | Blue coloration | biologists.comresearchgate.net |
Spectrometric and fluorometric methods are extensively used for investigating the kinetic mechanisms of enzymes involved in this compound metabolism, such as this compound dehydrogenase (OcDH). Differential spectroscopy and fluorometry have been instrumental in describing the steady-state kinetics of OcDH. thermofisher.comnih.govscilifelab.se These techniques are also applied to study the formation of enzyme-substrate complexes and to determine critical binding parameters. For instance, fluorometric studies have successfully determined the dissociation constants for NADH and NAD+ binding to OcDH. nih.gov Kinetic fluorometric assays, such as the 4-methylumbelliferryl β-d-glucuronide (MUG) assay, are also employed for the quantitative analysis of enzyme activity. researchgate.net
Table 2: Dissociation Constants for Ligand Binding to this compound Dehydrogenase (OcDH)
| Ligand | Dissociation Constant (Kd) | Reference |
| NADH | 0.014 ± 0.006 mmol l⁻¹ | scilifelab.se |
| NAD⁺ | 0.20 ± 0.004 mmol l⁻¹ | scilifelab.se |
| L-Arginine | 5.5 ± 0.05 mmol l⁻¹ | scilifelab.se |
High-Performance Liquid Chromatography (HPLC)
Structural Biology Techniques for Enzyme Characterization
Structural biology techniques are fundamental for elucidating the function and mechanisms of action of proteins, particularly enzymes like this compound dehydrogenase (OcDH). These techniques provide atomic-level insights into how enzymes interact with their substrates and cofactors.
X-ray Crystallography of this compound Dehydrogenase
X-ray crystallography has provided profound insights into the structural basis of this compound Dehydrogenase (OcDH), the enzyme responsible for the reversible condensation of L-arginine and pyruvate (B1213749) to form this compound. Studies on OcDH from the great scallop, Pecten maximus, have revealed the detailed principles of substrate recognition, ligand binding, and the enzyme's reaction mechanism fishersci.ficiteab.com. Crystal structures of OcDH in complex with its coenzyme NADH, and binary complexes with NADH/L-arginine and NADH/pyruvate, have been determined fishersci.fi.
These crystallographic analyses demonstrated an ordered sequential binding mechanism where NADH binds to OcDH first, followed by L-arginine, and then pyruvate citeab.comfishersci.fictpharma.com.tr. The binding of L-arginine's guanidinium (B1211019) headgroup induces a crucial conformational change in OcDH, which subsequently facilitates the formation of the pyruvate binding site fishersci.fictpharma.com.tr. This conformational change is a prerequisite for catalyzing this compound synthesis, ensuring that pyruvate reduction occurs only in the presence of L-arginine, thus preventing the formation of lactate (B86563), an alternative end-product of anaerobic glycolysis fishersci.fi.
Furthermore, crystallographic studies have highlighted the importance of specific structural elements, such as a His5 tag, in the successful crystallization of OcDH. This tag was observed to protrude into the cleft between the NADH and L-arginine-binding domains, stabilizing the protein and facilitating crystal contact formation. The addition of the NADH cofactor also improved crystal quality, allowing for structure determination at resolutions up to 2.1 Å mitoproteome.org. The crystal structure of the OcDH/NADH/agmatine complex further elucidated the key role of the L-arginine side chain in protein catalysis and the molecular signals involved in this compound formation fishersci.fictpharma.com.trsignalchemdx.com.
Nuclear Magnetic Resonance (NMR) for Ligand Binding and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography by providing insights into ligand binding and conformational dynamics of this compound Dehydrogenase in solution. NMR studies have confirmed the ordered substrate binding model proposed from crystal structures, demonstrating that NADH binds to OcDH first, followed by L-arginine, and then pyruvate citeab.comfishersci.fictpharma.com.trmpg.de.
The binding of NADH to OcDH induces conformational changes within the enzyme, which can be detected by characteristic shifts in amide cross-peaks in NMR spectra citeab.comnih.gov. This conformational adjustment is critical for creating the binding site for the subsequent substrate, L-arginine fishersci.fi. NMR experiments have also been utilized to determine dissociation constants (Kd) for key ligands, providing quantitative data on the affinity of OcDH for its substrates and coenzymes. For instance, dissociation constants for NADH and NAD+ have been determined by NMR, aligning well with values obtained from fluorometric studies nih.gov.
Table 1: Dissociation Constants (Kd) for OcDH Ligands
| Ligand | Kd (mM) - Fluorometric Studies | Kd (mM) - NMR Spectroscopy |
| NADH | 0.02 nih.gov | 0.06 nih.gov |
| NAD+ | 0.38 nih.gov | 0.40 nih.gov |
Genetic Manipulation and Mutational Analysis in Agrobacterium
Genetic manipulation and mutational analysis have been crucial in understanding the synthesis and catabolism of this compound in Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Agrobacterium strains induce plant tumors that synthesize opines, such as this compound, which serve as a specialized nutrient source for the bacteria fishersci.senih.govfishersci.ca.
The genetic information for this compound synthesis and catabolism is primarily located on the Agrobacterium tumor-inducing (Ti) plasmid fishersci.cawikipedia.orgh-its.org. The T-DNA (transferred DNA) region of the Ti plasmid encodes the this compound synthase (ocs) gene, which directs the plant cell to produce this compound through the condensation of pyruvate with L-arginine nih.govfishersci.ca. Genetic studies involving transposon mutagenesis have been instrumental in mapping these genes and identifying regions on the Ti plasmid essential for tumor formation and opine metabolism h-its.orguni.lu.
Mutational analyses have demonstrated that genes responsible for this compound synthesis are distinct from those involved in its degradation. For example, mutations outside the T-DNA region can lead to an inability to catabolize this compound, while mutations within the T-DNA can affect opine synthesis h-its.orguni.lu. The Ti plasmid also contains regions, such as the occ region for this compound-type plasmids, that encode genes for opine uptake and catabolism, allowing Agrobacterium to utilize the this compound produced by the transformed plant cells as a source of carbon and nitrogen nih.govwikipedia.org. Furthermore, Agrobacterium strains can be differentiated based on their ability to utilize this compound as a sole nitrogen source, a property linked to the presence of specific Ti plasmids.
Metabolomics Approaches in Plant-Microbe Interaction Studies
Metabolomics, a comprehensive analysis of small molecules (metabolites) within a biological system, has emerged as a powerful tool for investigating the intricate chemical dialogues in plant-microbe interactions, including those involving this compound. This approach allows for the detection and quantification of thousands of compounds, providing a holistic view of metabolic changes during interactions.
In the context of Agrobacterium-plant interactions, metabolomic studies have revealed differences in the metabolite profiles of plant tumors induced by various Agrobacterium strains, such as those harboring "this compound-type" or "nopaline-type" Ti plasmids. These differences can extend to flavonoids, phenylpropanoid derivatives, sugars, organic acids, and amino acid content. A significant challenge in applying metabolomics to plant-microbe systems is distinguishing between plant-derived and microbe-derived metabolites. To address this, stable isotope labeling approaches have been developed, enabling the differentiation of host and microbial metabolomes and providing a more precise understanding of metabolic exchanges. Such studies can provide further insights into how Agrobacterium utilizes this compound and other metabolites within the tumor environment.
In vitro and In vivo Experimental Models for Metabolic and Physiological Studies
Both in vitro and in vivo experimental models are critical for unraveling the metabolic pathways and physiological roles of this compound.
In vitro models utilize isolated enzymes or tissue preparations to study specific biochemical reactions and metabolic processes. Purified this compound Synthase (Ocs) has been employed in vitro to characterize its ability to condense pyruvate with L-arginine to produce this compound fishersci.sefishersci.ca. In vitro studies with OcDH have demonstrated that the enzyme's activity and the formation of this compound are dependent on the sequential binding of NADH and L-arginine before pyruvate, preventing the formation of alternative products like lactate fishersci.fi. Isolated tissue preparations, such as mantle, gill, and heart tissues from marine invertebrates like cuttlefish (Sepia officinalis), are used to assess this compound levels under controlled conditions, such as hypoxia. These studies allow for the precise measurement of this compound accumulation as an indicator of anaerobic metabolism.
In vivo models involve studying this compound within living organisms, providing context for its physiological relevance. Plant tumors induced by Agrobacterium tumefaciens serve as a prime in vivo model for this compound synthesis and its subsequent utilization by the bacteria. The presence of this compound in these tumors confirms its in vivo production by the plant cells under the influence of the bacterial T-DNA h-its.org. In marine invertebrates, this compound is a well-known end-product of anaerobic glycolysis, analogous to lactate in vertebrates. In vivo observations in organisms like the great scallop (Pecten maximus) during escape swimming and recovery from exhaustive muscle work have shown this compound accumulation, indicating its role in sustaining anaerobic ATP provision citeab.comfishersci.fictpharma.com.tr. Studies on cuttlefish have also shown minor, yet significant, increases in mantle this compound levels in response to hypoxic challenges, further illustrating its physiological role in anaerobic energy metabolism in vivo.
Future Research Directions
Deeper Elucidation of Regulatory Networks in Bacterial Octopine Catabolism
The catabolism and uptake of this compound in bacteria, notably Agrobacterium tumefaciens, are governed by complex transcriptional regulatory networks. Key to this regulation are LysR-type transcriptional activators, specifically OccRs, which are encoded by occ genes. These activators modulate binding affinities within the bacterium. Conversely, LacI-type repressors are known to restrict the synthesis of other opines, such as agrocinopines and mannopine (B1214287). wikipedia.org The intricate nature of these regulatory networks within opine metabolism raises questions concerning potential antagonistic effects among different opine components and competitive inhibition in the synthesis of particular opines. wikipedia.org
This compound expression is also subject to feedback regulation involving acyl homoserine lactones (AHLs), which are crucial for quorum sensing. This regulatory cascade includes the transcriptional activator TraR, the transcriptional anti-activator TraM, and the quorum-quenching enzyme AHL lactonase (AiiB). wikipedia.org An increase in the concentration of TraR and AHLs can lead to the synthesis of a high copy number of Ti plasmids, facilitating the dissemination of infectivity and cell proliferation, ultimately promoting active this compound catabolism and tumor formation. wikipedia.org When this compound binds to its intracellular target, the transcriptional regulator OccR, it activates the occ operon. nih.gov This binding event alters both the affinity of OccR for its target site and the angle of the DNA bend, thereby modulating OccR regulatory activity within the bacterium. citeab.com The traR gene is situated at the distal end of the occ operon, with numerous upstream genes being essential for this compound uptake and catabolism. nih.gov Future studies should focus on dissecting these complex interactions to fully understand the hierarchical control and cross-talk within the bacterial opine metabolic pathways.
Comprehensive Characterization of Novel Opine Dehydrogenases for Biocatalysis and Chiral Amine Synthesis
Opine dehydrogenases (ODHs) represent a largely underexplored enzyme family with significant potential for the enzymatic synthesis of chiral amines. microbenotes.comwikipedia.org These enzymes catalyze the reductive amination, specifically the coupling of α-ketoacids with α-amino acids, to produce a diverse array of opine products. uni.lu This enzymatic transformation holds considerable synthetic potential for the production of enantiopure secondary amines. wikipedia.org
Historically, only one ODH enzyme, from Arthrobacter sp. 1C (ArODH), has been extensively utilized as a biocatalyst. However, analyses of available sequence data suggest that a broader range of enzymes within this class could be exploited for synthetic organic chemistry. wikipedia.orguni.lu Recent advancements include the discovery and biocatalytic characterization of six novel metagenomic opine dehydrogenases (mODHs) isolated from hot spring environments. microbenotes.comuni.lu These mODHs are capable of catalyzing asymmetric reductive amination reactions between amino acids and keto acids, yielding opines that serve as promising building blocks for pharmaceutical applications. microbenotes.comuni.lu Notably, these newly identified enzymes exhibit unique substrate specificity and enhanced thermostability compared to previously known ODHs. microbenotes.comuni.lu An unprecedented feature among these mODHs is their preferential utilization of negatively charged polar amino acids. microbenotes.com Generally, ODHs display strong enantiomer specificity toward L-amino acids, and the diastereoselectivity observed in mODHs aligns with this trend, suggesting R-selectivity in the reductive amination step, as demonstrated with L-histidine. microbenotes.com
Future research aims to expand the repertoire of ODHs with properties beneficial for industrial biocatalysis. This involves thorough investigation of their catalytic activity and substrate preferences under conditions relevant to industrial applications. uni.lu A detailed analysis of their unique structural and sequential features will be critical for guiding future protein engineering efforts to tailor these enzymes for specific industrial applications and substrates. uni.lu The stereoselective synthesis of highly functionalized polar secondary amines, such as opine derivatives, which are valuable building blocks for bioactive compounds like peptidomimetics, is a promising avenue for ODH application. uni.lu Despite this potential, ODHs remain largely unexploited, partly due to the significant differences between their native substrates and potential target substrates, as well as their zwitterionic and highly polar nature. uni.lu Furthermore, amine dehydrogenases (AmDHs) also show immense promise for chiral amine synthesis, performing asymmetric reductive amination of ketones with high enantioselectivity, using cost-effective ammonia (B1221849) as an amino donor and producing water as the sole byproduct. fishersci.sewikipedia.org
Understanding this compound's Role in Broader Ecological Contexts and Potential for Bioremediation
Opines, including this compound, are central to the complex interactions between Agrobacterium and infected plants. These compounds are specifically synthesized by plants infected with Agrobacterium species and subsequently utilized as exclusive nutrients by agrobacteria harboring the Ti plasmid. guidetopharmacology.org Opines primarily serve as sources of carbon and nitrogen, and in some instances, as sources of phosphate (B84403) or sulfur for the bacteria. guidetopharmacology.org Approximately 40 different types of opines have been identified, with some playing a crucial role in triggering the conjugative transfer of the Ti plasmid, thereby enhancing bacterial pathogenicity and promoting their persistence in the environment. guidetopharmacology.org Further metabolomic studies of plant tumors are expected to provide deeper insights into the intricate Agrobacterium-plant interaction. guidetopharmacology.org
While direct applications of this compound in bioremediation are not extensively documented, the broader concept of bioremediation—the use of living organisms, particularly microbes, to detoxify contaminated environments—is highly relevant. nih.govfishersci.canih.gov This environmentally friendly and cost-effective method harnesses the metabolic potential of microorganisms to degrade, remove, or dispose of contaminants from soil, water, or air. nih.govfishersci.canih.gov Future research in bioremediation is focused on enhancing microbial resilience, optimizing bioreactor designs, and integrating these technologies sustainably into large-scale environmental cleanup efforts. nih.gov A particularly promising area is the integration of bacterial communities into phytoremediation strategies, which involve using plants for environmental cleanup. Future research in this domain will prioritize identifying and characterizing plant-bacteria associations that exhibit high specificity and efficiency for the remediation of various contaminants. fishersci.fi
Advanced Studies on Plant-Microbe Molecular Dialogues Mediated by Opines
Opines are synthesized by plant cells after transformation by Agrobacterium T-DNA and are subsequently absorbed by agrobacterial cells, serving not only as nutrients but also as crucial activators of gene expression. nih.govciteab.com The expression of genes involved in opine uptake and catabolism is positively regulated by the presence of their cognate opines. nih.gov For instance, the binding of this compound to the LysR-like transcriptional activator OccR leads to the induction of the occ genes, which are responsible for this compound uptake and catabolism. citeab.com
Beyond their nutritional role, opines perform a vital regulatory function by initiating a regulatory cascade that activates Ti plasmid transfer under conditions of high cell density, a process known as quorum sensing. nih.govciteab.com This sophisticated interkingdom signaling mechanism allows Agrobacterium to manipulate plant metabolism to its advantage, effectively creating a unique ecological niche. nih.gov A primary goal of current research is to understand and decipher the molecular mechanisms that orchestrate these complex plant-microbe interactions, particularly those mediated by chemical signals like opines. uni.lu These interactions involve intricate networks of genetic, biochemical, physical, and metabolic cross-talk among the plant, its associated microbial communities, and the surrounding environment. uni.lu Future studies should prioritize the structural and functional characterization of additional chemical signaling compounds and elucidate their precise roles in both plant-microbe and microbe-microbe interactions. uni.lu The ability of plants to detect bacterial N-acylhomoserine lactones (AHLs), which can influence plant gene expression and trigger defensive responses, further underscores the complexity and importance of these chemical dialogues. nih.gov
Investigation of Environmental Stressors (e.g., Ocean Acidification, Hypoxia) on this compound Metabolism in Marine Ecosystems
Marine ecosystems are increasingly subjected to significant environmental stressors, including ocean acidification (OA) and hypoxia. dsmz.defishersci.sefishersci.finih.gov In this context, this compound emerges as a key end-product of the fermentative glucose-opine pathway, a metabolic route utilized by certain marine organisms, such as squid embryos, under challenging abiotic conditions like hypoxia and hypercapnia (elevated CO2 levels). fishersci.se Studies have shown that the fermentative glucose-opine pathway, which produces this compound, is more actively employed in squid embryos, a phenomenon potentially linked to their reduced capacity to extract oxygen under hypoxic and hypercapnic conditions within their eggs. fishersci.se Consistently, this compound levels have been observed to be higher in late squid embryos compared to hatchlings. fishersci.se
These stressful abiotic conditions within marine eggs are projected to be exacerbated by future ocean warming, leading to detrimental effects on embryo survival and growth. fishersci.se Ocean warming is also implicated in enhancing malformations, premature hatching, metabolic suppression, and oxidative stress during the early life stages of marine organisms. fishersci.se Consequently, future research is imperative to comprehensively understand how marine biota respond to global changes, including ocean acidification, warming, and the expansion of oxygen minimum layers. fishersci.fi The combined effects of ocean acidification and hypoxia pose substantial physiological challenges for marine species. dsmz.denih.gov Research on cephalopods, such as octopuses and squids, indicates that ocean acidification can impair hypoxia tolerance and significantly depress metabolic rates and activity levels, particularly when compounded by high temperatures. dsmz.defishersci.fi Future research priorities should include investigations into the interactive effects of various environmental stressors (e.g., metal pollution and elevated PCO2) on critical physiological functions, such as acid-base regulation, protein turnover, and energy homeostasis, across a broader spectrum of ecologically and economically important marine species. fishersci.se
Q & A
Q. How can octopine be reliably detected and quantified in plant tissues?
this compound detection requires methods that distinguish it from endogenous plant compounds. Traditional chromatographic assays (e.g., electrophoresis, HPLC) are laborious and lack specificity due to cross-reactivity . A novel bioassay using Agrobacterium tumefaciens strains engineered with gusA7 in the occ operon provides a sensitive alternative. This strain’s β-glucuronidase (GUS) activity is induced by this compound, enabling fluorometric quantification via 4-methylumbelliferyl-β-D-glucuronide hydrolysis . For tissue localization, transgenic plants expressing an this compound synthase (OCS)-GUS fusion protein allow histochemical staining to pinpoint synthesis sites (e.g., minor veins in tobacco) .
Q. What is the biochemical pathway for this compound synthesis in plants?
this compound is synthesized via a single enzymatic step catalyzed by this compound synthase (OCS), which condenses arginine and pyruvate. In transgenic studies, OCS fused to GUS (110 kDa) localizes synthesis to companion cells (CCs) in minor veins, as confirmed by histochemical staining . Key considerations:
Q. How does this compound regulate gene expression in Agrobacterium tumefaciens?
Q. How can conflicting data on this compound’s effects on oxidative stress be resolved?
Studies in murine breast cancer models report dose-dependent effects: 150 mg/kg this compound significantly reduces malondialdehyde (MDA, a lipid peroxidation marker) and increases total antioxidant capacity (TAC), but glutathione peroxidase (GPX) and superoxide dismutase (SOD) activity show insignificant changes . To reconcile discrepancies:
Q. What experimental designs are optimal for studying this compound dehydrogenase (ODH) kinetics?
ODH from Pecten maximus exhibits substrate inhibition (>2 mM this compound) and coenzyme dependency (NAD+/NADH). Key steps:
- Purify ODH via Sephadex G-100 gel filtration and blue Sepharose affinity chromatography (specific activity: 65 U/mg) .
- Measure kinetic parameters (Km, Vmax) under varying pH (optimal pH 6.5 for reductive condensation) and temperature (5–35°C) using spectrophotometric NADH monitoring .
- Resolve structural mechanisms via X-ray crystallography or NMR to study ordered substrate binding (NADH → arginine → pyruvate) .
Q. How do this compound-type Ti plasmids differ mechanistically from nopaline-type plasmids?
this compound plasmids (e.g., pTiAch5) encode ornithine cyclodeaminase (OCD) for proline synthesis, while nopaline plasmids (e.g., pTiC58) lack this pathway. Differences include:
- Regulatory responses: this compound induces ocd expression, whereas nopaline plasmids respond to acetosyringone (AS) via VirA/VirG signaling .
- Permease specificity: this compound permease in A. tumefaciens has high affinity (Km ≈ 0.04 mM) but is pH-sensitive and repressed in amino acid-rich media .
- Experimental validation: Use RT-PCR to compare traI and traR2 expression under this compound induction .
Q. What explains contradictory reports on this compound’s role in tumor metabolism?
this compound levels in crown gall tumors vary 1–240× compared to normal tissues, but strain-specific effects (e.g., A. tumefaciens CGIC inducing high this compound in tobacco but not sunflower) suggest host-pathogen crosstalk influences synthesis . To address contradictions:
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